4-Methoxy-8-nitrocinnoline
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Overview
Description
4-Methoxy-8-nitrocinnoline is an organic compound with the molecular formula C9H7N3O3 and a molecular weight of 205.17 g/mol It is a derivative of cinnoline, characterized by the presence of a methoxy group at the 4-position and a nitro group at the 8-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-8-nitrocinnoline typically involves the nitration of 4-methoxycinnoline. The reaction is carried out under controlled conditions using a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is monitored and controlled to minimize by-products and waste .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-8-nitrocinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted cinnoline derivatives.
Scientific Research Applications
4-Methoxy-8-nitrocinnoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-8-nitrocinnoline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group can influence the compound’s solubility and reactivity, affecting its overall activity .
Comparison with Similar Compounds
4-Methoxycinnoline: Lacks the nitro group, resulting in different chemical and biological properties.
8-Nitrocinnoline: Lacks the methoxy group, affecting its solubility and reactivity.
4-Methoxy-2-nitroaniline: Similar in structure but with different substitution patterns, leading to distinct properties.
Uniqueness: 4-Methoxy-8-nitrocinnoline is unique due to the presence of both methoxy and nitro groups, which confer specific chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H7N3O3 |
---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
4-methoxy-8-nitrocinnoline |
InChI |
InChI=1S/C9H7N3O3/c1-15-8-5-10-11-9-6(8)3-2-4-7(9)12(13)14/h2-5H,1H3 |
InChI Key |
PKAAFHUWDHDRLF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=NC2=C1C=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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